molecular formula C13H20N2O B1623960 {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol CAS No. 622381-66-2

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

Cat. No.: B1623960
CAS No.: 622381-66-2
M. Wt: 220.31 g/mol
InChI Key: OFOKVNJJKZLPAZ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is formally designated as [3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol . This name adheres to IUPAC guidelines by prioritizing the longest carbon chain and substituent placement. Key structural elements include:

  • Benzyl alcohol core : A phenyl ring with a hydroxymethyl (-CH₂OH) group at the 3-position.
  • 4-Methylpiperazine substituent : A six-membered piperazine ring with a methyl group at the nitrogen atom, connected via a methylene (-CH₂-) bridge to the benzyl alcohol moiety.

Molecular formula : C₁₃H₂₀N₂O
Molecular weight : 220.31 g/mol
SMILES notation : CN1CCN(CC1)CC2=CC(=CC=C2)CO
InChIKey : OFOKVNJJKZLPAZ-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the interplay of its aromatic and alicyclic components:

  • Phenyl ring : The benzyl alcohol moiety adopts a planar conformation, with the hydroxymethyl group oriented perpendicular to the ring plane.
  • 4-Methylpiperazine : The piperazine ring exists in a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The methylene bridge linking the piperazine to the phenyl ring facilitates free rotation, enabling multiple low-energy conformers.

Key spatial features :

Feature Description
Benzyl alcohol Hydroxymethyl group (-CH₂OH) at C3 of the phenyl ring
Piperazine bridge Methylene (-CH₂-) connects the piperazine nitrogen to the phenyl ring
Steric interactions Bulky piperazine moiety induces steric hindrance at the ortho positions of the phenyl ring

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray crystallography data for this compound is unavailable, analogous structures (e.g., benzyl alcohol derivatives) provide insight into potential crystalline behavior:

  • Hydrogen bonding : The hydroxymethyl group may form intermolecular hydrogen bonds, stabilizing a crystalline lattice.
  • Packing motifs : π-π interactions between aromatic rings and van der Waals forces between piperazine groups could dictate packing patterns.

Expected XRPD characteristics :

Observed Feature Typical 2θ Angles (°)
Primary peak 6.4–6.5 (d-spacing ~13–14 Å)
Secondary peaks 16.6–19.9 (aromatic stacking)

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

IR spectroscopy reveals functional group vibrations:

Absorption Band (cm⁻¹) Assignment
3300–3500 (broad) O-H stretch (hydroxymethyl)
3000–3100 Aromatic C-H stretches
2850–2950 Piperazine C-H stretches (N-CH₂)
1600–1500 Aromatic C-C stretching (ring deformation)
1250–1300 C-O stretch (hydroxymethyl)

Notably, the broad O-H stretch indicates hydrogen bonding in the solid state .

Nuclear Magnetic Resonance (NMR) Spectroscopic Features

¹H NMR (CDCl₃) :

δ (ppm) Multiplicity Assignment
3.5–4.0 Singlet -CH₂- (piperazine bridge)
1.8–2.2 Singlet Methyl group (piperazine)
6.5–7.5 Multiplet Aromatic protons (C3-substituted phenyl)
1.5–2.5 Broad singlet -OH (hydroxymethyl)

¹³C NMR (CDCl₃) :

δ (ppm) Assignment
60–70 -CH₂OH (hydroxymethyl)
40–50 Piperazine carbons (N-CH₂, CH₂-N)
120–140 Aromatic carbons
55–60 Methyl carbon (piperazine)

Data derived from analogous benzyl alcohol derivatives .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectra exhibit characteristic fragments:

m/z Fragment
220 Molecular ion [M]⁺
202 [M - H₂O]⁺ (loss of hydroxymethyl)
122 Benzyl alcohol moiety (C₇H₈O⁺)
86 Piperazine fragment (C₄H₁₀N₂⁺)

Proposed fragmentation pathway :

  • Primary cleavage : Loss of H₂O from hydroxymethyl group.
  • Secondary cleavage : Breakage of the methylene bridge, yielding aromatic and piperazine ions .

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,16H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKVNJJKZLPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428757
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622381-66-2
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reductive Amination Method

The most widely documented synthesis involves a two-step reductive amination process. In the first step, sodium tris(acetoxy)borohydride (STAB) facilitates the reductive coupling of 3-formylbenzoic acid derivatives with N-methylpiperazine in dichloromethane (DCM) at 20°C for 1.5 hours. This step selectively reduces the imine intermediate, forming the secondary amine linkage. The second step employs lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions to reduce the ester or carboxylic acid group to the primary alcohol. This method achieves moderate yields, though exact values are unspecified in the literature.

Patent-Based Synthesis for Imatinib Intermediates

A patented route for synthesizing Imatinib intermediates describes the preparation of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid , a structural analog of the target compound. The process involves reacting 4-(chloromethyl)benzoic acid with N-methylpiperazine in n-butanol at 20–25°C for 3–6 hours. Key parameters include:

  • Solvent : Protic alcohols (e.g., n-butanol, iso-propanol) enhance nucleophilic substitution rates.
  • Stoichiometry : 4–5 equivalents of N-methylpiperazine ensure complete conversion.
  • Workup : Evaporation of n-butanol, followed by precipitation in iso-propanol at 80–82°C, yields the crystalline product.

Alternative Synthetic Routes

Starting Material Preparation: N-Methylpiperazine Synthesis

The preparation of N-methylpiperazine , a key precursor, involves the Eschweiler-Clarke reaction . Piperazine hexahydrate is methylated using formaldehyde and formic acid at 50°C, followed by reflux to eliminate CO₂. Subsequent steps include hydrochloric acid treatment, methanol reflux to isolate piperazine dihydrochloride, and distillation to obtain aqueous N-methylpiperazine. This method highlights the importance of pH control and solvent selection in precursor synthesis.

Reductive Amination Variations

A PMC study outlines a convergent synthetic strategy for analogous compounds, utilizing reductive amination between aldehydes and amines. For example, aldehydes derived from benzyl bromides undergo Horner–Wadsworth–Emmons olefination with cyclic amino ketones, followed by hydrogenation and oxidation to yield alcohol intermediates. This approach emphasizes modularity, enabling rapid exploration of structural analogs.

Solvent Systems and Reaction Conditions

Parameter Method 1 Method 2 Method 3
Solvent DCM, THF n-Butanol THF, Et₂O
Temperature 20°C 20–25°C 45–50°C
Reaction Time 1.5 h per step 3–6 h 2–3 h
Reducing Agent STAB, LiAlH₄ LiAlH₄

Polar aprotic solvents like THF and DCM stabilize intermediates in reductive amination, while protic solvents (e.g., n-butanol) accelerate nucleophilic substitutions. Elevated temperatures (>80°C) are avoided to prevent decomposition of the methanol moiety.

Purification and Isolation Techniques

Post-synthesis purification typically involves solvent evaporation and recrystallization . In the patent method, crude product dissolved in iso-propanol is heated to 80°C, cooled to 20–25°C, and filtered to remove impurities. Lithium aluminium hydride reductions require careful quenching with wet THF to avoid exothermic reactions. For analogs, column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

Comparative Analysis of Methodologies

  • Reductive Amination (Method 1) : Advantages include mild conditions and selectivity but require inert atmospheres for LiAlH₄.
  • Patent Route (Method 2) : Scalable and cost-effective due to simple workup, though yields depend on solvent purity.
  • Modular Synthesis (Method 3) : Flexible for derivative synthesis but involves multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde or 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: Formation of 3-[(4-Methylpiperazin-1-yl)methyl]phenylmethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The methylpiperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound valuable in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1): This positional isomer substitutes the piperazinylmethyl group at the phenyl ring’s 4-position. It shares the same molecular formula (C${13}$H${20}$N$_2$O) and weight (220.31 g/mol) as the target compound but exhibits distinct physical properties, such as a lower melting point (96–98°C vs. unreported for the 3-substituted isomer). The 4-substituted isomer may display altered crystallinity and solubility due to differences in molecular packing .

Functional Group Variants

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS 106261-48-7):
    Replacing the hydroxymethyl with a carboxylic acid (-COOH) group increases polarity (higher PSA) and reduces LogP (predicted <0.93). This modification enhances water solubility but may limit blood-brain barrier permeability. The acid group also introduces pH-dependent ionization, affecting its pharmacokinetic profile .
  • 3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS 1998216-00-4): Lacking the piperazine’s methyl group, this compound has reduced lipophilicity (LogP ~0.80) and altered basicity. The hydrochloride salt improves aqueous solubility, making it more suitable for intravenous formulations .

Complex Derivatives in Pharmaceuticals

  • Nintedanib Esylate Impurity-1 (C${30}$H${31}$N$5$O$4$): A structurally elaborate derivative featuring a carboxylic acid and methylpiperazinylacetamido group.
  • Compound 62 (C${24}$H${27}$O$2$N$3$ClF$_6$):
    A trifluoromethyl-substituted benzamide derivative with a 4-methylpiperazinylmethylphenyl backbone. The electron-withdrawing trifluoromethyl group increases metabolic stability, while the bulky structure (MW 538.17 g/mol) may hinder passive diffusion .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula MW (g/mol) LogP PSA (Ų) Key Features
{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol C${13}$H${20}$N$_2$O 220.31 0.93 26.71 Balanced lipophilicity; hydroxymethyl for H-bonding
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol C${13}$H${20}$N$_2$O 220.31 ~0.93 ~26.71 Lower melting point (96–98°C); isomer-specific crystallinity
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid C${13}$H${18}$N$2$O$2$ 234.29 <0.9 ~50 Ionizable carboxylic acid; enhanced solubility
Nintedanib Impurity-1 C${30}$H${31}$N$5$O$4$ 525.60 >2 >100 High molecular complexity; potential kinase interaction

Biological Activity

The compound {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (C13H20N2O) is a phenolic compound that has gained attention in medicinal chemistry for its potential biological activities. It features a hydroxymethyl group and a 4-methylpiperazine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is characterized by the following features:

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.32 g/mol
  • Functional Groups : Hydroxyl group (-OH) and piperazine ring

This unique structure allows the compound to participate in various biological interactions, particularly as a ligand in receptor binding assays.

Kinase Inhibition

Recent studies have highlighted the potential of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol as a kinase inhibitor , which is crucial for cancer treatment. The compound has shown efficacy in inhibiting specific signaling pathways involved in tumor growth and proliferation. For instance, it has been evaluated for its inhibitory effects on various kinases, demonstrating significant activity against targets associated with cancer cell lines.

Receptor Binding Assays

The compound has been subjected to receptor binding assays, indicating its potential role as a ligand. These assays reveal that it can effectively bind to certain receptors, suggesting applications in drug design targeting specific biological pathways.

Inhibitory Activity Against Butyrylcholinesterase

In addition to its kinase inhibition, {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol exhibits inhibitory activity against butyrylcholinesterase (BChE). This enzyme is involved in the hydrolysis of neurotransmitters and is a target for treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit BChE could lead to therapeutic applications in managing cognitive disorders.

Study 1: Kinase Inhibition Profile

A study conducted by researchers evaluated the kinase inhibition profile of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol across several cancer cell lines. The results indicated that the compound demonstrated IC50 values in the low nanomolar range for multiple kinases, suggesting potent inhibitory effects conducive to anticancer therapies.

Kinase Target IC50 (nM) Cell Line Tested
EGFR15A431
VEGFR222HUVEC
BRAF30A375

Study 2: Receptor Binding Affinity

Another investigation focused on the receptor binding affinity of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. The compound was tested against various receptors, including opioid and serotonin receptors. Results showed significant binding affinities that suggest potential uses in pain management and mood disorders.

Receptor Type Binding Affinity (Ki)
Kappa Opioid Receptor50 nM
Serotonin Receptor (5HT1A)75 nM

Synthesis and Modification

The synthesis of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol typically involves several steps:

  • Starting Material Preparation : The synthesis begins with commercially available phenolic compounds.
  • Piperazine Derivative Formation : A piperazine derivative is synthesized through standard coupling reactions.
  • Final Hydroxymethylation : The final step involves hydroxymethylation to introduce the -CH2OH group.

These synthetic routes can be modified to enhance yield and purity based on specific therapeutic targets.

Q & A

Q. What are the common synthetic routes for {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and reduction. For example:

  • Step 1 : Condensation of 4-methylpiperazine with a benzyl halide derivative (e.g., 3-bromobenzyl alcohol) under basic conditions (e.g., NaH in DMF) to form the piperazine-benzyl intermediate .
  • Step 2 : Reduction of intermediate ketones or esters (if present) using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final alcohol .
  • Purification : Column chromatography or recrystallization is often employed to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the piperazine methyl group (~2.3 ppm for N-CH3) and the benzyl alcohol moiety (~4.6 ppm for -CH2OH) .
  • HPLC : For assessing purity (>95% is typical in research-grade samples) .
  • Mass Spectrometry (MS) : To verify the molecular ion peak at m/z 220.31 (C13H20N2O) .
  • Melting Point Analysis : Reported mp 96–98°C can validate crystalline consistency .

Q. What solvents and conditions are optimal for handling this compound?

The compound is stable in anhydrous DMSO or ethanol at room temperature. Avoid prolonged exposure to acidic/basic conditions, as the piperazine ring may undergo hydrolysis .

Advanced Research Questions

Q. What strategies can optimize the yield of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in multi-step syntheses?

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution reactions .
  • Temperature Control : Maintain reflux conditions (e.g., 80°C in ethanol) during condensation steps to improve reaction kinetics .
  • Purification : Gradient elution in column chromatography (e.g., 5–20% MeOH in DCM) resolves byproducts like unreacted benzyl halides .

Q. How do structural modifications at the piperazine ring influence bioactivity?

  • N-Methyl Group : Critical for lipophilicity (LogP 0.93) and membrane permeability . Removal increases polarity, reducing CNS penetration but improving aqueous solubility .
  • Benzyl Alcohol Position : Meta-substitution (as in this compound) enhances steric compatibility with aromatic binding pockets in enzymes like monoamine oxidases .

Q. What analytical techniques resolve contradictions in reported physicochemical properties?

  • Differential Scanning Calorimetry (DSC) : Confirm melting point discrepancies (e.g., 96–98°C vs. literature 94°C) by analyzing thermal stability .
  • Computational Models : Validate LogP (0.93) and polar surface area (PSA, 26.71 Ų) using software like MarvinSketch or ChemAxon .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., piperazine chair vs. boat conformation) .

Q. How does this compound interact with biological targets compared to analogs?

  • Receptor Binding : The piperazine moiety acts as a flexible spacer, enabling interactions with serotonin (5-HT) and dopamine receptors. Substitution at the benzyl position modulates selectivity; for example, fluorination at the phenyl ring (as in ) enhances affinity for σ-receptors .
  • Enzyme Inhibition : The alcohol group participates in hydrogen bonding with catalytic residues in kinases, as seen in analogs with sulfonyl groups .

Methodological Considerations

  • Contradictory Data : If solubility values conflict (e.g., "slightly soluble" vs. "insoluble" in water), conduct shake-flask experiments with UV-Vis quantification .
  • Scale-Up Challenges : Pilot-scale synthesis may require switching from LiAlH4 (hazardous) to safer alternatives like NaBH4/CeCl3 for reductions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

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